molecular formula C26H25N3O2 B496612 N-(DIPHENYLMETHYL)-2-ACETAMIDO-3-(1H-INDOL-3-YL)PROPANAMIDE

N-(DIPHENYLMETHYL)-2-ACETAMIDO-3-(1H-INDOL-3-YL)PROPANAMIDE

Cat. No.: B496612
M. Wt: 411.5g/mol
InChI Key: ICQFHLAVFGNDET-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(DIPHENYLMETHYL)-2-ACETAMIDO-3-(1H-INDOL-3-YL)PROPANAMIDE is a complex organic compound that features an indole ring, an acetylamino group, and a benzhydryl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(DIPHENYLMETHYL)-2-ACETAMIDO-3-(1H-INDOL-3-YL)PROPANAMIDE typically involves the reaction of tryptamine derivatives with benzhydryl chloride under specific conditions. One common method involves the use of N,N’-dicyclohexylcarbodiimide (DCC) as a coupling agent to facilitate the formation of the amide bond . The reaction is usually carried out in an inert solvent such as dichloromethane at room temperature.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(DIPHENYLMETHYL)-2-ACETAMIDO-3-(1H-INDOL-3-YL)PROPANAMIDE can undergo various chemical reactions, including:

    Oxidation: The indole ring can be oxidized to form different derivatives.

    Reduction: The carbonyl group in the acetylamino moiety can be reduced to an amine.

    Substitution: The hydrogen atoms on the indole ring can be substituted with various functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic substitution reactions can be carried out using reagents like halogens (Cl2, Br2) and nitrating agents (HNO3).

Major Products Formed

    Oxidation: Oxidized indole derivatives.

    Reduction: Reduced amine derivatives.

    Substitution: Substituted indole derivatives with various functional groups.

Scientific Research Applications

N-(DIPHENYLMETHYL)-2-ACETAMIDO-3-(1H-INDOL-3-YL)PROPANAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(DIPHENYLMETHYL)-2-ACETAMIDO-3-(1H-INDOL-3-YL)PROPANAMIDE involves its interaction with specific molecular targets. The indole ring can interact with various enzymes and receptors, modulating their activity. The acetylamino group may enhance the compound’s ability to penetrate cell membranes, allowing it to reach intracellular targets. The benzhydryl moiety can contribute to the compound’s stability and binding affinity to its targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(DIPHENYLMETHYL)-2-ACETAMIDO-3-(1H-INDOL-3-YL)PROPANAMIDE is unique due to its combination of an indole ring, an acetylamino group, and a benzhydryl moiety This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds

Properties

Molecular Formula

C26H25N3O2

Molecular Weight

411.5g/mol

IUPAC Name

2-acetamido-N-benzhydryl-3-(1H-indol-3-yl)propanamide

InChI

InChI=1S/C26H25N3O2/c1-18(30)28-24(16-21-17-27-23-15-9-8-14-22(21)23)26(31)29-25(19-10-4-2-5-11-19)20-12-6-3-7-13-20/h2-15,17,24-25,27H,16H2,1H3,(H,28,30)(H,29,31)

InChI Key

ICQFHLAVFGNDET-UHFFFAOYSA-N

SMILES

CC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(C3=CC=CC=C3)C4=CC=CC=C4

Canonical SMILES

CC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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